molecular formula C17H17F3N2O5S B2698203 methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate CAS No. 1795297-72-1

methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2698203
CAS No.: 1795297-72-1
M. Wt: 418.39
InChI Key: JDCRYGDGFUMTJS-UHFFFAOYSA-N
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Description

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the carbamate linkage. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 4-isocyanatophenyl methyl carbonate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the carbamate linkage facilitates its interaction with biological molecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate
  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

Uniqueness

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl N-[4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5S/c1-27-15(23)22-13-7-9-14(10-8-13)28(25,26)21-11-16(24,17(18,19)20)12-5-3-2-4-6-12/h2-10,21,24H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCRYGDGFUMTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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